molecular formula C19H17N3O3 B2891618 Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396892-86-6

Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2891618
CAS No.: 1396892-86-6
M. Wt: 335.363
InChI Key: OOMGZBDVLNWXJY-CMDGGOBGSA-N
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Description

The compound “Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate” is a derivative of pyrazolo[1,5-a]pyridine. Pyrazolo[1,5-a]pyridines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Scientific Research Applications

Synthesis and Reactivity

Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate is a compound involved in various synthesis and reactivity studies. One significant research area is the synthesis of heterocyclic compounds. For instance, studies have been conducted on the synthesis and tautomerism of related compounds like 2-hydroxypyrazolo[1,5-a]pyridine, exploring reactions such as nitrosation, nitration, and bromination at specific positions on the compound's structure (Ochi, Miyasaka, Kanada, & Arakawa, 1976). These studies contribute to the understanding of the chemical behavior and potential applications of such compounds in various fields, including medicinal chemistry and material science.

Potential in Medicinal Chemistry

In medicinal chemistry, the structural analogs of this compound have been synthesized and studied for their potential biological activities. For instance, research has been conducted on compounds like ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, exploring their molecular structure and potential applications in the field of drug discovery (Suwito, Kurnyawaty, Haq, Abdulloh, & Indriani, 2018). These studies are crucial for identifying new compounds with potential therapeutic properties.

Exploration of Novel Analogues

Researchers have also synthesized novel analogues of compounds structurally similar to this compound. For example, 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a new guanine analogue, was synthesized to explore its potential applications, although it was found not to possess significant antiviral activity (Ehler, Robins, & Meyer, 1977). These kinds of studies help in expanding the understanding of nucleoside analogues and their potential applications.

Antioxidant Activity

Furthermore, some derivatives of structurally related compounds have been investigated for their antioxidant activity. For example, studies have been conducted on substituted 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives, which were synthesized and evaluated for their ability to induce apoptosis in certain cancer cell lines (Lv, Kong, Ming, Jin, Miao, & Zhao, 2012). This research is significant in the development of new anticancer agents.

Properties

IUPAC Name

ethyl 5-[[(E)-3-phenylprop-2-enoyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-2-25-19(24)16-13-20-22-11-10-15(12-17(16)22)21-18(23)9-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,21,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMGZBDVLNWXJY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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